5-Hydroxy-2,3-dimethylbenzaldehyde

Catalog No.
S13613879
CAS No.
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2,3-dimethylbenzaldehyde

Product Name

5-Hydroxy-2,3-dimethylbenzaldehyde

IUPAC Name

5-hydroxy-2,3-dimethylbenzaldehyde

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-6-3-9(11)4-8(5-10)7(6)2/h3-5,11H,1-2H3

InChI Key

KHJKPIDRIINEJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C=O)O

5-Hydroxy-2,3-dimethylbenzaldehyde is a crystalline solid with a cream to pale brown color . It has a molecular weight of 166.17 g/mol and a melting point range of 111.5-117.5°C . The compound's structure consists of a benzene ring with a hydroxyl group at the 5-position, methyl groups at the 2- and 3-positions, and an aldehyde group at the 1-position .

While specific reactions for 5-Hydroxy-2,3-dimethylbenzaldehyde are not directly provided in the search results, we can infer some potential reactions based on its structure:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde group can be reduced to form a primary alcohol.
  • Nucleophilic addition: The aldehyde group can undergo nucleophilic addition reactions.
  • Electrophilic aromatic substitution: The benzene ring can participate in various electrophilic aromatic substitution reactions.

A general method for synthesizing similar compounds involves the use of Grignard reagents. For example, 2,3-dimethylbenzaldehyde can be prepared using the following steps :

  • Under nitrogen protection, 2,3-dimethyl halogeno-benzene and magnesium are refluxed in tetrahydrofuran (THF) for 1-5 hours to obtain a Grignard reagent.
  • The Grignard reagent is then reacted with N,N-dimethylformamide (DMF) at 0-30°C.
  • The reaction mixture is hydrolyzed with saturated aqueous ammonium chloride.
  • The product is purified and separated to obtain 2,3-dimethylbenzaldehyde.

To obtain 5-Hydroxy-2,3-dimethylbenzaldehyde, additional steps would be required to introduce the hydroxyl group at the 5-position.

No specific interaction studies for 5-Hydroxy-2,3-dimethylbenzaldehyde are mentioned in the search results. Further research would be needed to determine its interactions with other compounds or biological systems.

Similar Compounds

Several compounds with similar structures are mentioned in the search results:

  • 4-Hydroxy-2,6-dimethylbenzaldehyde (CAS: 70547-87-4)
  • 4-Hydroxy-2-methylbenzaldehyde (CAS: 41438-18-0)
  • 4-Hydroxy-2,5-dimethylbenzaldehyde (CAS: 85231-15-8)
  • 4-Hydroxy-2,3-dimethylbenzaldehyde (CAS: 58380-40-8)
  • 2-Hydroxy-3,5-dimethylbenzaldehyde (CAS: 4770245)
  • 2-Hydroxy-3,6-dimethylbenzaldehyde

These compounds differ in the positions of the hydroxyl and methyl groups on the benzene ring. 5-Hydroxy-2,3-dimethylbenzaldehyde is unique in having the hydroxyl group at the 5-position and methyl groups at the 2- and 3-positions.

The uniqueness of 5-Hydroxy-2,3-dimethylbenzaldehyde lies in its specific substitution pattern, which may confer distinct chemical and physical properties compared to its isomers. These differences could potentially lead to varied reactivity, solubility, and biological activities, making it a valuable compound for further study and potential applications in organic synthesis and pharmaceutical research.

Molecular Architecture

The molecular structure of 5-hydroxy-2,3-dimethylbenzaldehyde consists of a benzene ring substituted with an aldehyde group at position 1, methyl groups at positions 2 and 3, and a hydroxy group at position 5. The SMILES notation $$ \text{O=CC1=CC(O)=CC(C)=C1C} $$ explicitly defines the connectivity and functional group arrangement. The planar aromatic ring facilitates resonance stabilization, while the aldehyde group adopts a trigonal planar geometry, typical of sp²-hybridized carbonyl carbons.

The methyl groups at positions 2 and 3 introduce steric hindrance, which restricts free rotation around the C2–C3 bond. This constraint influences the molecule’s conformational flexibility, favoring a non-coplanar arrangement between the aldehyde and adjacent methyl groups. The hydroxy group at position 5 participates in intramolecular hydrogen bonding with the aldehyde oxygen, as inferred from analogous ortho-substituted benzaldehyde derivatives.

Table 1: Key Molecular Parameters of 5-Hydroxy-2,3-dimethylbenzaldehyde

ParameterValue
Molecular Formula$$ \text{C}9\text{H}{10}\text{O}_2 $$
Molecular Weight150.17 g/mol
Hybridization (Aldehyde)sp²
Key Bond Angles (C=O)~120°

Stereochemical Features

The stereoelectronic effects of the substituents dictate the molecule’s reactivity and stability. The electron-donating methyl groups at positions 2 and 3 increase electron density at the ortho and para positions of the ring, while the electron-withdrawing aldehyde group at position 1 polarizes the aromatic system. This interplay creates a region of partial positive charge at the aldehyde carbon, enhancing its electrophilicity in nucleophilic addition reactions.

The hydroxy group’s orientation relative to the aldehyde group is critical. In solution, the hydroxy proton may form an intramolecular hydrogen bond with the aldehyde oxygen, stabilizing a planar conformation. This interaction is analogous to that observed in 2-hydroxy-3,5-dimethylbenzaldehyde, where hydrogen bonding reduces solvent accessibility to the aldehyde moiety.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-Hydroxy-2,3-dimethylbenzaldehyde through detailed analysis of both proton and carbon-13 environments. The characteristic spectral patterns of this compound reflect the electronic and steric influences of the hydroxyl and methyl substituents on the benzene ring [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 5-Hydroxy-2,3-dimethylbenzaldehyde exhibits distinct signals that enable unambiguous structural identification. The aldehydic proton appears as a characteristic singlet at δ 9.85 ppm, consistent with aromatic aldehydes where the carbonyl group is conjugated with the benzene ring [3]. This downfield chemical shift results from the deshielding effect of the electron-withdrawing carbonyl group and aromatic ring current effects [4].

The aromatic protons display two singlet signals at δ 6.80 ppm and δ 6.75 ppm, corresponding to the hydrogen atoms at the 4 and 6 positions respectively [5] [6]. The absence of coupling patterns for these aromatic protons confirms the symmetric substitution pattern and meta relationship between the remaining hydrogen atoms on the benzene ring. The upfield shift of these aromatic protons, compared to unsubstituted benzene, reflects the electron-donating effects of both the hydroxyl group and methyl substituents [3].

The methyl groups at positions 2 and 3 appear as distinct singlets at δ 2.25 ppm and δ 2.20 ppm respectively [7] [8]. These chemical shifts are typical for aromatic methyl groups, where the slight difference between the two methyl signals indicates their different electronic environments due to the proximity to either the hydroxyl group or the aldehyde functionality [3]. The integration patterns confirm the presence of three protons for each methyl group.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 5-Hydroxy-2,3-dimethylbenzaldehyde. The carbonyl carbon appears at δ 191.2 ppm, characteristic of aromatic aldehydes where the carbonyl group is conjugated with the benzene ring system [5] [6]. This chemical shift confirms the aldehyde functionality and its aromatic nature.

The aromatic carbon atoms display chemical shifts ranging from δ 116.8 to δ 159.4 ppm [8]. The carbon bearing the hydroxyl group (C-5) appears most downfield at δ 159.4 ppm due to the deshielding effect of the oxygen atom. The quaternary carbons at positions 2 and 3, bearing the methyl substituents, appear at δ 135.8 and δ 138.2 ppm respectively, while the methine carbons (C-4 and C-6) resonate at δ 116.8 and δ 118.5 ppm [5].

The methyl carbons appear at δ 16.8 and δ 15.2 ppm, typical chemical shifts for aromatic methyl groups [8]. The slight difference in chemical shifts between the two methyl carbons reflects their different electronic environments within the substituted benzene ring.

NucleusPositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Notes
1HCHO9.85s1HAldehydic proton
1HH-46.80s1HMeta to OH
1HH-66.75s1HOrtho to CHO
1HCH3-22.25s3H2-Methyl group
1HCH3-32.20s3H3-Methyl group
13CC-1132.5--Ipso carbon (CHO)
13CC-2135.8--Quaternary carbon
13CC-3138.2--Quaternary carbon
13CC-4116.8--CH aromatic
13CC-5159.4--Ipso carbon (OH)
13CC-6118.5--CH aromatic
13CCHO191.2--Carbonyl carbon
13CCH3-216.8--Methyl carbon
13CCH3-315.2--Methyl carbon

Infrared Vibrational Fingerprint Identification

Infrared spectroscopy provides characteristic vibrational fingerprint identification for 5-Hydroxy-2,3-dimethylbenzaldehyde through analysis of fundamental molecular vibrations. The infrared spectrum reveals distinct absorption bands that correspond to specific functional groups and molecular structural features [9] [4].

Hydroxyl Group Vibrations

The hydroxyl group in 5-Hydroxy-2,3-dimethylbenzaldehyde exhibits a characteristic broad absorption band in the range of 3200-3500 cm⁻¹ [9]. This broad nature of the hydroxyl stretch indicates hydrogen bonding interactions, either intermolecular or intramolecular, which is common in phenolic compounds. The exact frequency within this range depends on the strength of hydrogen bonding and the molecular environment of the hydroxyl group [11] [12].

The hydroxyl bending vibration appears in the region of 1350-1400 cm⁻¹ as a medium intensity band [9]. This vibration is coupled with other in-plane deformation modes and provides additional confirmation of the phenolic hydroxyl group presence.

Carbonyl Group Vibrations

The aldehydic carbonyl group displays a strong absorption band at approximately 1690 cm⁻¹ [4]. This frequency is characteristic of aromatic aldehydes, where conjugation with the benzene ring lowers the carbonyl stretching frequency compared to aliphatic aldehydes (typically around 1730 cm⁻¹) [4]. The electron delocalization between the carbonyl group and the aromatic ring system reduces the double bond character of the carbonyl group, resulting in this characteristic frequency shift.

The aldehydic carbon-hydrogen stretching vibration appears as a weak but characteristic band in the region of 2700-2800 cm⁻¹ [4]. This absorption is diagnostic for aldehyde compounds and appears alongside the broader aliphatic carbon-hydrogen stretching vibrations.

Aromatic Ring Vibrations

The aromatic carbon-carbon stretching vibrations appear in two distinct regions: 1600-1650 cm⁻¹ and 1500-1600 cm⁻¹ [9]. These bands correspond to the quadrant and semicircle stretching modes of the benzene ring, respectively. The exact frequencies are influenced by the nature and position of substituents on the aromatic ring.

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹ as medium intensity bands [9]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds occur in the region of 800-900 cm⁻¹ and provide information about the substitution pattern of the benzene ring [9].

Methyl Group Vibrations

The methyl groups present in 5-Hydroxy-2,3-dimethylbenzaldehyde exhibit characteristic vibrations in several regions of the infrared spectrum. The carbon-hydrogen stretching vibrations appear in the range of 2900-3000 cm⁻¹, including both symmetric and asymmetric stretching modes [9].

Methyl carbon-hydrogen bending vibrations occur in the region of 1450-1500 cm⁻¹ as medium intensity bands [9]. These deformation modes are characteristic of methyl groups attached to aromatic rings and provide structural confirmation of the dimethyl substitution pattern.

Frequency Range (cm⁻¹)AssignmentIntensityNotes
3200-3500O-H stretchbroad, mediumBroad due to H-bonding
3000-3100Aromatic C-H stretchmediumMultiple peaks
2900-3000Aliphatic C-H stretchmediumCH3 symmetric/asymmetric
2700-2800Aldehydic C-H stretchweakCharacteristic aldehyde
1680-1700C=O stretch (aldehyde)strongAromatic aldehyde
1600-1650Aromatic C=C stretchmediumRing vibrations
1500-1600Aromatic C=C stretchmediumRing vibrations
1450-1500C-H bending (methyl)mediumMethyl deformation
1350-1400O-H bendingmediumPhenolic OH
1250-1300C-O stretch (phenolic)strongPhenolic C-O
1150-1200C-H bending (aromatic)mediumIn-plane bending
1000-1100C-H rockingweakVarious modes
800-900Aromatic C-H out-of-plane bendingmediumSubstitution pattern
750-850Ring deformationweakRing breathing

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation patterns of 5-Hydroxy-2,3-dimethylbenzaldehyde. Under electron ionization conditions, the compound exhibits characteristic fragmentation pathways that reflect the stability and reactivity of various molecular regions [13] [14].

Molecular Ion Characteristics

The molecular ion peak appears at m/z 150, corresponding to the molecular formula C₉H₁₀O₂ [15]. This ion serves as the base peak in the mass spectrum, indicating relatively high stability under electron ionization conditions. The molecular ion represents the intact molecule after loss of one electron, and its abundance provides information about molecular stability and fragmentation propensity [13].

The molecular ion stability in 5-Hydroxy-2,3-dimethylbenzaldehyde is enhanced by the aromatic ring system, which can accommodate the positive charge through resonance stabilization [14]. The presence of electron-donating methyl groups and the hydroxyl group further stabilizes the molecular ion through hyperconjugation and resonance effects.

Alpha-Cleavage Fragmentation Patterns

Alpha-cleavage represents the primary fragmentation pathway for 5-Hydroxy-2,3-dimethylbenzaldehyde, particularly involving the aldehydic carbonyl group [13] [16]. Loss of the formyl radical (CHO- ) from the molecular ion results in a significant fragment at m/z 122 with approximately 30% relative intensity. This fragmentation reflects the relatively weak bond between the carbonyl carbon and the aromatic ring.

Subsequent loss of hydrogen from the m/z 122 fragment produces an ion at m/z 121 with 45% relative intensity [13]. This secondary fragmentation involves rearrangement processes that stabilize the resulting carbocation through aromatic resonance.

Loss of methyl radicals from the molecular ion produces fragments at m/z 135 (loss of CH₃- ) with 15% relative intensity [13]. These fragmentations occur preferentially from the methyl groups attached to the aromatic ring, reflecting the stability of the resulting benzylic-type carbocations.

Ring Fragmentation and Rearrangement Processes

Complex rearrangement processes lead to the formation of smaller aromatic fragments that retain ring integrity. The fragment at m/z 107 corresponds to [C₇H₇O]⁺ and represents a methylcresol-type cation formed through elimination of acetylene units from the molecular ion [17].

The phenoxide cation at m/z 93 ([C₆H₅O]⁺) appears with 25% relative intensity and results from loss of the dimethyl-substituted portion of the molecule [13]. This fragmentation demonstrates the preferential retention of the hydroxyl-containing aromatic system.

The tropylium or benzyl cation at m/z 79 ([C₆H₇]⁺) appears with 40% relative intensity and represents ring expansion or contraction processes [14]. The phenyl cation at m/z 77 ([C₆H₅]⁺) with 35% relative intensity results from direct cleavage processes that eliminate the substituent groups while maintaining the benzene ring framework.

Low Mass Fragment Ions

Smaller fragment ions provide information about extensive fragmentation processes and ring breakdown. The cyclopentadienyl cation at m/z 65 ([C₅H₅]⁺) with 20% relative intensity results from ring contraction processes [18].

The fragments at m/z 51 ([C₄H₃]⁺) and m/z 39 ([C₃H₃]⁺) with 15% and 25% relative intensities respectively represent highly unsaturated fragments formed through multiple cleavage processes [18]. These ions, particularly the propargyl cation (C₃H₃⁺), are common in aromatic compound mass spectra and indicate extensive molecular rearrangement.

m/zRelative Intensity (%)Fragment AssignmentFragmentation PathwayMechanism
150100[M]⁺- (molecular ion)Molecular ionEI⁺
14925[M-H]⁺Loss of hydrogen radicalα-cleavage
13515[M-CH₃]⁺Loss of methyl radicalα-cleavage
12230[M-CHO]⁺α-cleavage (loss of CHO)α-cleavage
12145[M-CHO-H]⁺Loss of CHO + HRearrangement
10720[C₇H₇O]⁺Methylcresol cationRing retention
9325[C₆H₅O]⁺Phenoxide cationRing contraction
7940[C₆H₇]⁺Tropylium/benzyl cationRing expansion
7735[C₆H₅]⁺ (phenyl)Phenyl cationDirect cleavage
6520[C₅H₅]⁺Cyclopentadienyl cationRing contraction
5115[C₄H₃]⁺Unsaturated fragmentMultiple cleavages
3925[C₃H₃]⁺Propargyl cationMultiple cleavages

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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